![molecular formula C10H11ClFN3 B2383279 3-Chloro-6-[(5-fluoro-1,2,3,6-tetrahydropyridin-1-yl)methyl]pyridazine CAS No. 2094671-56-2](/img/structure/B2383279.png)
3-Chloro-6-[(5-fluoro-1,2,3,6-tetrahydropyridin-1-yl)methyl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-[(5-fluoro-1,2,3,6-tetrahydropyridin-1-yl)methyl]pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a chloro group at the 3-position and a fluorinated tetrahydropyridine moiety at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-[(5-fluoro-1,2,3,6-tetrahydropyridin-1-yl)methyl]pyridazine typically involves multi-step organic reactions. One common approach is to start with the pyridazine core and introduce the chloro and fluorinated tetrahydropyridine substituents through a series of substitution and coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of raw materials and reagents is also critical to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-[(5-fluoro-1,2,3,6-tetrahydropyridin-1-yl)methyl]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent choice, and reaction time, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
3-Chloro-6-[(5-fluoro-1,2,3,6-tetrahydropyridin-1-yl)methyl]pyridazine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.
Medicine: The compound’s potential pharmacological properties are explored for the development of new therapeutic agents, particularly in the treatment of diseases involving specific molecular targets.
Industry: It is used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-6-[(5-fluoro-1,2,3,6-tetrahydropyridin-1-yl)methyl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-[(5-fluoro-1,2,3,6-tetrahydropyridin-1-yl)methyl]pyridine
- 3-Chloro-6-[(5-fluoro-1,2,3,6-tetrahydropyridin-1-yl)methyl]pyrazine
Uniqueness
Compared to similar compounds, 3-Chloro-6-[(5-fluoro-1,2,3,6-tetrahydropyridin-1-yl)methyl]pyridazine offers unique properties due to the specific arrangement of its substituents. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-chloro-6-[(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)methyl]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN3/c11-10-4-3-9(13-14-10)7-15-5-1-2-8(12)6-15/h2-4H,1,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIBFKXCDZALDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=C1)F)CC2=NN=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
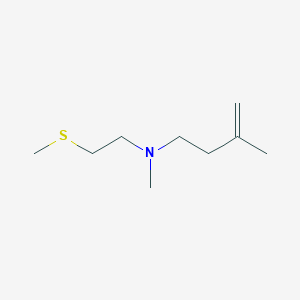
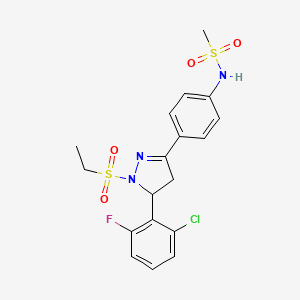


![4-(4-Benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2383205.png)

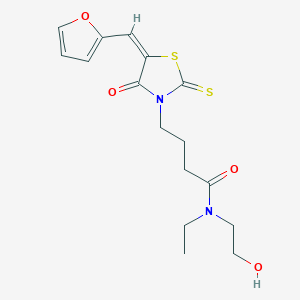
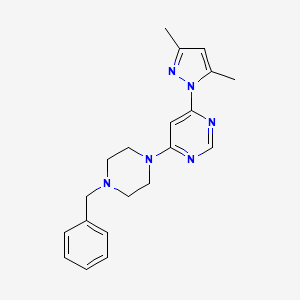

![2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2383211.png)
![8-chloro-2-methyl-3-(4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}phenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B2383212.png)
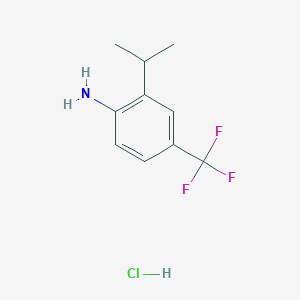
![1-{[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide](/img/structure/B2383219.png)

